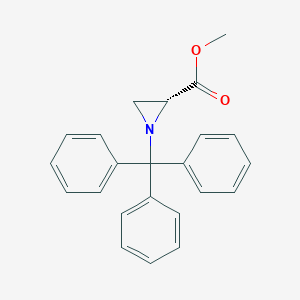
Methyl (R)-1-Trityl-2-aziridinecarboxylate
Descripción general
Descripción
Methyl ®-1-Trityl-2-aziridinecarboxylate is a complex organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The trityl group (triphenylmethyl) attached to the nitrogen atom provides steric protection, making the compound more stable and easier to handle in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-1-Trityl-2-aziridinecarboxylate typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide under basic conditions. For instance, reacting ®-2-amino-1-phenylethanol with an epoxide in the presence of a base like sodium hydride can yield the aziridine ring.
Introduction of the Trityl Group: The trityl group is introduced by reacting the aziridine with trityl chloride (triphenylmethyl chloride) in the presence of a base such as pyridine. This step provides the steric protection needed for the aziridine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield Methyl ®-1-Trityl-2-aziridinecarboxylate.
Industrial Production Methods
Industrial production of Methyl ®-1-Trityl-2-aziridinecarboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-1-Trityl-2-aziridinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The aziridine ring can undergo nucleophilic substitution reactions due to the ring strain, leading to the formation of open-chain amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxaziridines or other nitrogen-containing heterocycles.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Open-chain amines or other substituted aziridines.
Oxidation: Oxaziridines or other nitrogen-containing heterocycles.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Methyl ®-1-Trityl-2-aziridinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl ®-1-Trityl-2-aziridinecarboxylate involves its interaction with biological molecules through its reactive aziridine ring. The ring strain makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with amino acids in proteins or nucleic acids. This reactivity is exploited in drug design to target specific enzymes or receptors, leading to the inhibition of their activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl ®-1-Benzyl-2-aziridinecarboxylate: Similar structure but with a benzyl group instead of a trityl group.
Methyl ®-1-Phenyl-2-aziridinecarboxylate: Contains a phenyl group instead of a trityl group.
Methyl ®-1-Methyl-2-aziridinecarboxylate: Contains a methyl group instead of a trityl group.
Uniqueness
Methyl ®-1-Trityl-2-aziridinecarboxylate is unique due to the presence of the trityl group, which provides steric protection and enhances the stability of the aziridine ring. This makes it more suitable for use in various chemical reactions and applications compared to its analogs with smaller substituents.
Propiedades
IUPAC Name |
methyl (2R)-1-tritylaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-26-22(25)21-17-24(21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3/t21-,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSITPKXYQEFIR-CILPGNKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448595 | |
| Record name | Methyl (R)-1-Trityl-2-aziridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160233-42-1 | |
| Record name | Methyl (R)-1-Trityl-2-aziridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2R)-1-(triphenylmethyl)aziridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

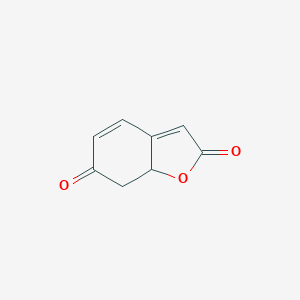
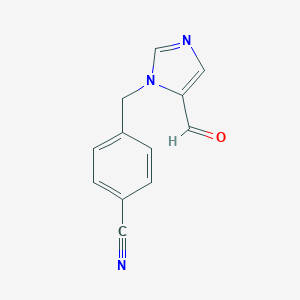
![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)
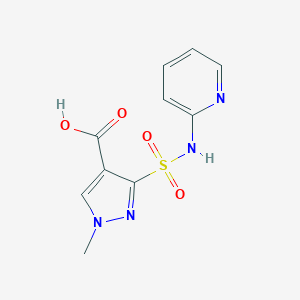
![5-Isoxazolecarboxamide,3-[(E)-(hydroxyamino)iminomethyl]-(9CI)](/img/structure/B70927.png)
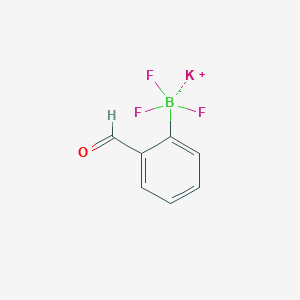
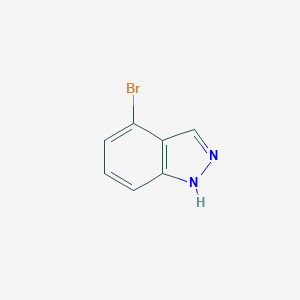


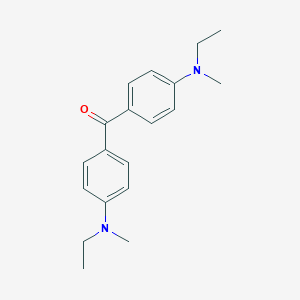
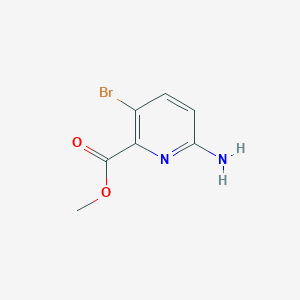
![Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate](/img/structure/B70949.png)
![2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B70950.png)
